molecular formula C19H22F2N2 B10786655 1-(2-fluorophenethyl)-N-(2-fluorophenyl)piperidin-4-amine CAS No. 2749504-87-6

1-(2-fluorophenethyl)-N-(2-fluorophenyl)piperidin-4-amine

Cat. No.: B10786655
CAS No.: 2749504-87-6
M. Wt: 316.4 g/mol
InChI Key: UBBYFFKICFYDHU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Despropionyl 2’-fluoro ortho-Fluorofentanyl involves multiple steps, starting from the appropriate fluorinated precursorsThe reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .

Industrial Production Methods: Industrial production methods for Despropionyl 2’-fluoro ortho-Fluorofentanyl are not well-documented due to its primary use in research and forensic applications. the synthesis would likely follow similar routes as described above, with optimization for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: Despropionyl 2’-fluoro ortho-Fluorofentanyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Despropionyl 2’-fluoro ortho-Fluorofentanyl is used extensively in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Despropionyl 2’-fluoro ortho-Fluorofentanyl involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, mimicking the effects of endogenous opioids and producing analgesic and euphoric effects. The molecular targets include the mu-opioid receptor, which is primarily responsible for its potent analgesic properties .

Comparison with Similar Compounds

Comparison: Despropionyl 2’-fluoro ortho-Fluorofentanyl is unique due to the specific positioning of the fluorine atoms on the phenyl rings. This structural variation can influence its binding affinity to opioid receptors and its overall pharmacological profile. Compared to other similar compounds, it may exhibit different potency, efficacy, and metabolic stability .

Properties

CAS No.

2749504-87-6

Molecular Formula

C19H22F2N2

Molecular Weight

316.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-1-[2-(2-fluorophenyl)ethyl]piperidin-4-amine

InChI

InChI=1S/C19H22F2N2/c20-17-6-2-1-5-15(17)9-12-23-13-10-16(11-14-23)22-19-8-4-3-7-18(19)21/h1-8,16,22H,9-14H2

InChI Key

UBBYFFKICFYDHU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=CC=CC=C2F)CCC3=CC=CC=C3F

Origin of Product

United States

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